molecular formula C12H8INO2 B14862712 6-(4-Iodophenyl)pyridine-3-carboxylic acid

6-(4-Iodophenyl)pyridine-3-carboxylic acid

Cat. No.: B14862712
M. Wt: 325.10 g/mol
InChI Key: SJFJYBCVDHXSOB-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Iodophenyl)pyridine-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Iodophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Commonly used solvents include ethanol, toluene, and dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, coupling reactions with different aryl halides can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-(4-Iodophenyl)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions with enzymes and receptors, modulating their activity. The pyridine ring can also interact with nucleic acids and proteins, influencing cellular processes. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    Picolinic Acid (2-Pyridinecarboxylic Acid): Another pyridinecarboxylic acid with different substitution patterns.

    Nicotinic Acid (3-Pyridinecarboxylic Acid): Known for its role as a vitamin (Niacin).

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Used in the synthesis of various pharmaceuticals.

Uniqueness: 6-(4-Iodophenyl)pyridine-3-carboxylic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H8INO2

Molecular Weight

325.10 g/mol

IUPAC Name

6-(4-iodophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8INO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16)

InChI Key

SJFJYBCVDHXSOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)I

Origin of Product

United States

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